2-(4-Bromo-3,5-dimethyl-1H-pyrazol-1-YL)-N'~1~-[(1-ethyl-5-fluoro-1H-pyrazol-4-YL)methylene]acetohydrazide
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Overview
Description
2-(4-Bromo-3,5-dimethyl-1H-pyrazol-1-YL)-N’~1~-[(1-ethyl-5-fluoro-1H-pyrazol-4-YL)methylene]acetohydrazide is a complex organic compound that belongs to the class of pyrazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Bromo-3,5-dimethyl-1H-pyrazol-1-YL)-N’~1~-[(1-ethyl-5-fluoro-1H-pyrazol-4-YL)methylene]acetohydrazide typically involves a multi-step process. The initial step often includes the formation of the pyrazole ring, followed by the introduction of the bromine and methyl groups. Subsequent steps involve the incorporation of the ethyl and fluoro substituents, as well as the formation of the acetohydrazide moiety. The reaction conditions may vary, but common reagents include hydrazine derivatives, brominating agents, and various solvents to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure the scalability and reproducibility of the synthesis .
Chemical Reactions Analysis
Types of Reactions
2-(4-Bromo-3,5-dimethyl-1H-pyrazol-1-YL)-N’~1~-[(1-ethyl-5-fluoro-1H-pyrazol-4-YL)methylene]acetohydrazide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced forms of the compound, potentially altering its chemical properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a significant role in determining the outcome of these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while substitution reactions can produce a wide range of substituted pyrazole derivatives .
Scientific Research Applications
2-(4-Bromo-3,5-dimethyl-1H-pyrazol-1-YL)-N’~1~-[(1-ethyl-5-fluoro-1H-pyrazol-4-YL)methylene]acetohydrazide has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It may be used in the study of biological processes and as a potential lead compound for drug discovery.
Medicine: The compound’s unique structure makes it a candidate for the development of new pharmaceuticals with potential therapeutic effects.
Industry: It can be utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(4-Bromo-3,5-dimethyl-1H-pyrazol-1-YL)-N’~1~-[(1-ethyl-5-fluoro-1H-pyrazol-4-YL)methylene]acetohydrazide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Bromo-3,5-dimethyl-1H-pyrazol-1-yl)-N’-{(Z)-[2-(1-piperazinyl)phenyl]methylene}propanehydrazide
- 2-(4-Bromo-3,5-dimethyl-1H-pyrazol-1-yl)-N’-{(Z)-[4-(nonyloxy)phenyl]methylene}acetohydrazide
Uniqueness
The combination of these functional groups can lead to distinct biological and chemical properties, making it a valuable compound for various research and industrial purposes .
Properties
Molecular Formula |
C13H16BrFN6O |
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Molecular Weight |
371.21 g/mol |
IUPAC Name |
2-(4-bromo-3,5-dimethylpyrazol-1-yl)-N-[(E)-(1-ethyl-5-fluoropyrazol-4-yl)methylideneamino]acetamide |
InChI |
InChI=1S/C13H16BrFN6O/c1-4-20-13(15)10(6-17-20)5-16-18-11(22)7-21-9(3)12(14)8(2)19-21/h5-6H,4,7H2,1-3H3,(H,18,22)/b16-5+ |
InChI Key |
GJCDLQQQGPXKJK-FZSIALSZSA-N |
Isomeric SMILES |
CCN1C(=C(C=N1)/C=N/NC(=O)CN2C(=C(C(=N2)C)Br)C)F |
Canonical SMILES |
CCN1C(=C(C=N1)C=NNC(=O)CN2C(=C(C(=N2)C)Br)C)F |
Origin of Product |
United States |
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